molecular formula C18H19FN2O4 B2896084 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1396885-28-1

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2896084
CAS No.: 1396885-28-1
M. Wt: 346.358
InChI Key: CZDSVIGRRMQFQB-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a fluorobenzyl urea structure

Scientific Research Applications

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study this compound for its potential effects on biological systems, including its interactions with proteins and nucleic acids.

Preparation Methods

The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.

    Hydroxypropylation: The benzo[d][1,3]dioxole intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.

    Urea Formation: The final step involves the reaction of the hydroxypropyl intermediate with 4-fluorobenzyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitro group (if present) on the fluorobenzyl moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl and fluorobenzyl groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can be compared with other similar compounds, such as:

    1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea: This compound has a chlorine atom instead of a fluorine atom on the benzyl ring, which can affect its reactivity and biological activity.

    1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methylbenzyl)urea: The presence of a methyl group instead of a fluorine atom can influence the compound’s hydrophobicity and interaction with biological targets.

    1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-nitrobenzyl)urea: The nitro group can introduce different electronic effects and reactivity compared to the fluorine atom.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-18(23,13-4-7-15-16(8-13)25-11-24-15)10-21-17(22)20-9-12-2-5-14(19)6-3-12/h2-8,23H,9-11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDSVIGRRMQFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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